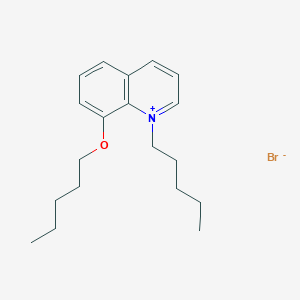
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide is a synthetic compound with a molecular formula of C19H28BrNO . This compound is part of the quinolinium family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide typically involves the reaction of quinoline derivatives with pentyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Analyse Chemischer Reaktionen
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into quinolinium hydrides.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide involves its interaction with specific molecular targets. It is known to interact with cellular membranes, altering their permeability and affecting cellular processes. The compound can also inhibit certain enzymes, leading to changes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide is unique due to its specific structure and properties. Similar compounds include:
PB-22: A synthetic cannabinoid with a quinoline substructure.
Eigenschaften
CAS-Nummer |
143896-14-4 |
|---|---|
Molekularformel |
C19H28BrNO |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
8-pentoxy-1-pentylquinolin-1-ium;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-3-5-7-14-20-15-10-12-17-11-9-13-18(19(17)20)21-16-8-6-4-2;/h9-13,15H,3-8,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RMXSYSKLPASWQT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[N+]1=CC=CC2=C1C(=CC=C2)OCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


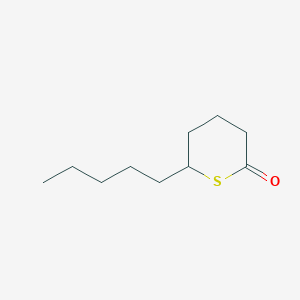
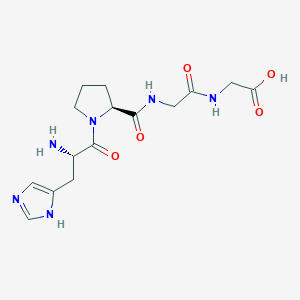
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
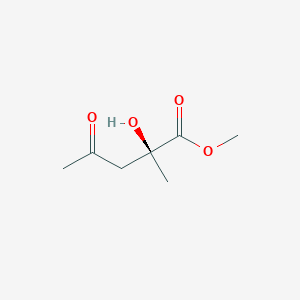
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
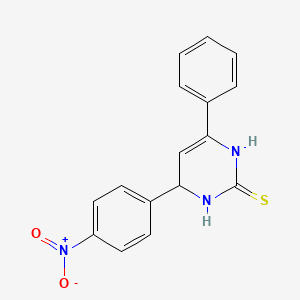
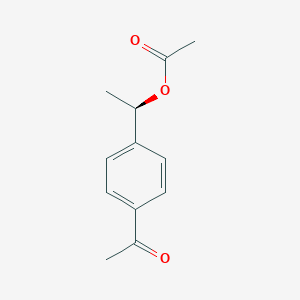
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
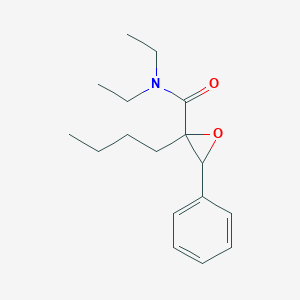
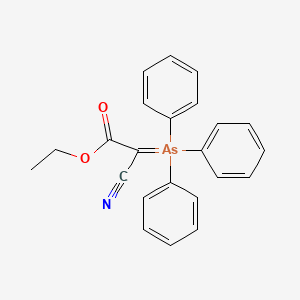
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

